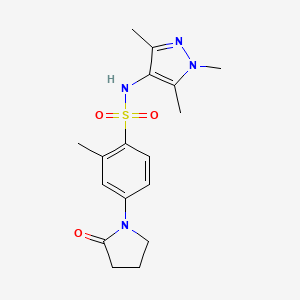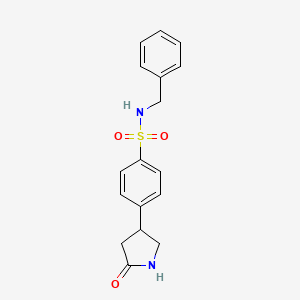![molecular formula C19H23N3O3S B4418172 N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B4418172.png)
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide
Vue d'ensemble
Description
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide, commonly known as SRI-37330, is a novel compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of the human sodium-dependent glucose cotransporter 2 (SGLT2), which is responsible for glucose reabsorption in the kidney. SRI-37330 has shown promising results in the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.
Mécanisme D'action
SRI-37330 exerts its pharmacological effects by inhibiting N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide, which is responsible for reabsorbing glucose in the kidney. By inhibiting this compound, SRI-37330 promotes the excretion of glucose in the urine, thereby reducing blood glucose levels. This mechanism of action is different from traditional antidiabetic drugs, which primarily target insulin secretion or insulin sensitivity.
Biochemical and physiological effects:
SRI-37330 has been shown to have several biochemical and physiological effects in animal models of T2DM. These effects include increased urinary glucose excretion, reduced blood glucose levels, improved insulin sensitivity, and reduced body weight. Additionally, SRI-37330 has been found to have a beneficial effect on blood pressure and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
SRI-37330 has several advantages for laboratory experiments. It is readily available in large quantities, making it easy to obtain for research purposes. Additionally, its mechanism of action is well understood, making it a useful tool for studying glucose metabolism and the pathogenesis of T2DM. However, there are also some limitations to using SRI-37330 in laboratory experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, its selectivity for N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)isonicotinamide may limit its usefulness in studying other aspects of glucose metabolism.
Orientations Futures
There are several potential future directions for research on SRI-37330. One area of interest is the development of SRI-37330 as a potential drug candidate for the treatment of T2DM. Clinical trials are currently underway to evaluate the safety and efficacy of SRI-37330 in humans. Another area of interest is the potential use of SRI-37330 in combination with other antidiabetic drugs to improve glycemic control in patients with T2DM. Additionally, further research is needed to fully understand the mechanism of action of SRI-37330 and its potential effects on other aspects of glucose metabolism.
Applications De Recherche Scientifique
SRI-37330 has been extensively studied for its potential therapeutic benefits in the treatment of T2DM and other metabolic disorders. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of T2DM. Additionally, SRI-37330 has been found to have a beneficial effect on body weight, blood pressure, and lipid metabolism. These findings have led to the development of SRI-37330 as a potential drug candidate for the treatment of T2DM.
Propriétés
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-22(17-5-3-2-4-6-17)26(24,25)18-9-7-16(8-10-18)21-19(23)15-11-13-20-14-12-15/h7-14,17H,2-6H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVUZTHUJPYQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4418094.png)
![2-[(2-fluorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride](/img/structure/B4418099.png)
![1-ethyl-3-{4-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4418106.png)
![2-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4418111.png)

![2-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4418125.png)
![4-chloro-N-[1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4418132.png)
![N-[(1Z)-(dimethylamino)methylene]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B4418146.png)
![N-(4-{[(2-cyanoethyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4418159.png)
![2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4418171.png)


![N-(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,3-diamine](/img/structure/B4418196.png)
